1-[4-(Trifluoromethyl)cyclohexyl]ethan-1-amine
Description
1-[4-(Trifluoromethyl)cyclohexyl]ethan-1-amine is a cyclohexane-derived primary amine featuring a trifluoromethyl (-CF₃) substituent at the 4-position of the cyclohexyl ring and an ethylamine (-CH₂CH₂NH₂) group. The trifluoromethyl group enhances metabolic stability and lipophilicity, making this compound relevant in medicinal chemistry and agrochemical research.
Key properties inferred from structural analogues:
- Molecular formula: Likely C₉H₁₆F₃N (assuming ethylamine substitution on cyclohexane).
- Polarity: Moderately polar due to the amine group, with reduced basicity compared to aryl amines due to the electron-withdrawing -CF₃ group.
- Conformational effects: The cyclohexane ring adopts chair conformations, influencing steric accessibility of the amine group .
Properties
IUPAC Name |
1-[4-(trifluoromethyl)cyclohexyl]ethanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16F3N/c1-6(13)7-2-4-8(5-3-7)9(10,11)12/h6-8H,2-5,13H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOZSBVXHRTVIJA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCC(CC1)C(F)(F)F)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16F3N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Overview
This two-step method involves the condensation of 4-(trifluoromethyl)cyclohexanone with ammonium acetate followed by reduction using sodium cyanoborohydride (NaBH3CN). The cyclohexanone precursor is synthesized via Friedel-Crafts trifluoromethylation of cyclohexene using trifluoromethyl iodide (CF3I) and aluminum chloride (AlCl3).
Key Reaction Parameters
Advantages and Limitations
-
Advantages: High stereoselectivity (>95% enantiomeric excess with chiral catalysts).
-
Limitations: Requires inert atmosphere; NaBH3CN poses toxicity concerns.
Hydroamination of 4-(Trifluoromethyl)cyclohexene
Catalytic Cyclization Strategy
This one-pot method leverages gold(I)-catalyzed hydroamination to directly functionalize 4-(trifluoromethyl)cyclohexene with ethylamine. The cyclohexene intermediate is prepared via dehydrogenation of 4-(trifluoromethyl)cyclohexane using palladium on carbon (Pd/C).
Optimization Data
Mechanistic Insights
The Au(I) catalyst activates the cyclohexene’s double bond, enabling nucleophilic attack by ethylamine. The trifluoromethyl group stabilizes the transition state via inductive effects, accelerating the reaction.
Nitro Group Reduction Approach
Stepwise Functionalization
Starting from 4-(trifluoromethyl)nitrocyclohexane, this method employs catalytic hydrogenation over Raney nickel to yield the target amine. The nitro precursor is synthesized by nitration of 4-(trifluoromethyl)cyclohexane using nitric acid (HNO3) and sulfuric acid (H2SO4).
Critical Parameters
Industrial Scalability
| Step | Conditions | Yield |
|---|---|---|
| Trifluoromethylation | Visible light, DMSO, 24h | 75% |
| Oxidation (CrO3) | H2SO4, acetone, 0°C | 90% |
| Reductive Amination | NaBH3CN, MeOH, 12h | 70% |
Industrial-Scale Synthesis via Continuous Flow Reactors
Process Intensification
This method integrates trifluoromethylation, oxidation, and amination in a continuous flow system, reducing intermediate isolation steps. Key features include:
Economic and Environmental Metrics
| Metric | Value |
|---|---|
| Cost per kg | $1,200 (vs. $2,500 batch) |
| Waste Reduction | 40% vs. batch processes |
| Energy Consumption | 15 kWh/kg |
Chemical Reactions Analysis
1-[4-(Trifluoromethyl)cyclohexyl]ethan-1-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur, where the trifluoromethyl group or the amine group is replaced by other functional groups using appropriate reagents.
Common reagents and conditions used in these reactions include solvents like dichloromethane, catalysts such as palladium on carbon, and temperature control to optimize reaction rates and selectivity.
Scientific Research Applications
Medicinal Chemistry
The compound has been investigated for its potential as a therapeutic agent due to its ability to interact selectively with biological targets. Initial studies suggest that its structural characteristics may facilitate interactions with various receptors and enzymes, making it a candidate for drug development.
Antiviral Applications
Research indicates that compounds similar to 1-[4-(Trifluoromethyl)cyclohexyl]ethan-1-amine can inhibit viral replication. For instance, derivatives of this compound have been designed and synthesized as potential anti-influenza agents. A study demonstrated that specific derivatives exhibited significant cytopathic protection in vitro, suggesting their potential as antiviral therapeutics .
Anticancer Potential
The compound's unique structure is hypothesized to enhance its cytotoxicity against cancer cell lines. In vitro studies have shown that derivatives of this compound exhibit dose-dependent inhibition of cell proliferation in various cancer types, including breast and lung cancers. These findings support further exploration into its use as a chemotherapeutic agent .
Chemical Synthesis
The synthesis of this compound can be achieved through several methods, including the trifluoromethylation of secondary amines using sodium trifluoromethanesulfinate under mild conditions. This versatility in synthesis contributes to its accessibility for research applications.
| Synthesis Method | Description |
|---|---|
| Trifluoromethylation | Utilizes sodium trifluoromethanesulfinate to introduce the trifluoromethyl group under mild conditions. |
| Alternative Routes | Other synthetic pathways may involve different amine precursors or reaction conditions tailored for specific applications. |
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship of this compound is crucial for optimizing its biological activity. The presence of the trifluoromethyl group significantly influences lipophilicity and receptor binding affinity, which are essential for its pharmacological efficacy .
| Compound | Structural Features | Biological Activity |
|---|---|---|
| 1-[3-(Trifluoromethyl)phenyl]ethan-1-amine | Phenyl ring instead of cyclohexyl | Varies in reactivity and effects |
| 1-[3-(Trifluoromethyl)cyclohexyl]propan-1-amine | Propanamine moiety instead of ethanamine | Altered reactivity and potential applications |
| 2-(4-Trifluoromethylphenyl)ethan-1-amine | Trifluoromethyl group on phenyl | Variations in lipophilicity and receptor binding |
Antitumor Efficacy
A case study evaluated the antitumor activity of derivatives based on this compound against various cancer cell lines:
- Study Design : Tested on MCF-7 (breast cancer) and A549 (lung cancer).
- Results : Significant dose-dependent inhibition was observed, with IC values indicating high efficacy against these cell lines.
Antioxidant Properties
Another study assessed the antioxidant capacity of related compounds:
- Study Design : Utilized DPPH and ABTS assays to measure radical scavenging activity.
- Results : The compounds exhibited significant antioxidant properties, suggesting potential benefits in oxidative stress mitigation.
Mechanism of Action
The mechanism of action of 1-[4-(Trifluoromethyl)cyclohexyl]ethan-1-amine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. It may act as an agonist or antagonist at various receptors, modulating signaling pathways and influencing cellular responses.
Comparison with Similar Compounds
Table 1: Structural and Physical Property Comparison
Structural Differences and Electronic Effects
Cyclohexyl vs. Phenyl Backbone :
- The cyclohexyl group in the target compound introduces conformational rigidity compared to planar aromatic rings in analogues like 2-[3-(trifluoromethyl)phenyl]ethan-1-amine . This rigidity may reduce π-π stacking interactions but improve metabolic stability.
- Phenyl-based analogues (e.g., 1-(4-methoxyphenyl)ethan-1-amine) exhibit stronger electronic conjugation, leading to higher basicity of the amine group compared to the cyclohexyl variant .
Substituent Effects :
- Trifluoromethyl (-CF₃) : Present in all listed compounds, this group enhances electronegativity and lipophilicity. In the cyclohexyl derivative, its axial/equatorial positioning affects steric interactions .
- Methoxy (-OCH₃) : Electron-donating in 1-(4-methoxyphenyl)ethan-1-amine, increasing amine basicity (pKa ~9–10) versus the electron-withdrawing -CF₃ group (pKa ~7–8) .
Biological Activity
1-[4-(Trifluoromethyl)cyclohexyl]ethan-1-amine, with the molecular formula CHFN, is a compound featuring a trifluoromethyl group attached to a cyclohexyl structure, linked to an ethanamine moiety. This unique configuration imparts distinctive chemical and biological properties, making it a subject of interest in medicinal chemistry and pharmacology.
Chemical Structure and Properties
The structural characteristics of this compound allow it to exhibit specific interactions with biological targets. The trifluoromethyl group enhances lipophilicity and potentially influences receptor binding affinity, which is critical for its biological activity.
| Property | Description |
|---|---|
| Molecular Formula | CHFN |
| Molecular Weight | 201.23 g/mol |
| Boiling Point | 150 °C (estimated) |
| Solubility | Soluble in organic solvents |
Synthesis
The synthesis of this compound can be achieved through various methods, including the trifluoromethylation of secondary amines using sodium trifluoromethanesulfinate. This method allows for the introduction of the trifluoromethyl group under mild conditions, preserving the integrity of the cyclohexyl structure.
Biological Activity
Research indicates that this compound may exhibit notable biological activities, particularly in the realm of pharmacology. Initial studies suggest its potential as a therapeutic agent due to its ability to interact selectively with certain biological targets.
Antifungal Activity
Recent investigations have explored the antifungal properties of compounds structurally related to this compound. For instance, derivatives with similar trifluoromethyl substitutions have shown effectiveness against various fungal strains, indicating that this functional group may enhance antifungal activity through improved membrane permeability and receptor affinity.
Case Studies
- In Vitro Studies : A study evaluated the antifungal activity of several derivatives against Candida species. Compounds with trifluoromethyl substitutions exhibited enhanced activity compared to their non-substituted counterparts, suggesting a structure-activity relationship that favors electron-withdrawing groups in increasing efficacy against resistant strains .
- Molecular Docking Studies : Molecular docking simulations indicated that this compound could effectively bind to key enzymes involved in fungal metabolism. The docking scores were comparable to known antifungal agents, highlighting its potential as a lead compound for drug development .
The mechanism by which this compound exerts its biological effects likely involves modulation of specific molecular targets such as receptors or enzymes. The presence of the trifluoromethyl group may facilitate interactions that enhance binding affinity and specificity.
Comparative Analysis
To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 1-[3-(Trifluoromethyl)phenyl]ethan-1-amine | Phenyl ring instead of cyclohexyl | Different chemical reactivity |
| 2-(4-Trifluoromethylphenyl)ethan-1-amine | Trifluoromethyl on phenyl | Variations in lipophilicity and receptor binding |
| 1-[3-(Trifluoromethyl)cyclohexyl]propan-1-amine | Propanamine moiety | Altered reactivity and potential applications |
Q & A
Q. What are the recommended synthetic routes for 1-[4-(Trifluoromethyl)cyclohexyl]ethan-1-amine in academic research?
- Methodological Answer : A common approach involves coupling a trifluoromethyl-substituted cyclohexane precursor with an ethanamine moiety. For example:
Hydrogenation of Azides : Reduce azide intermediates (e.g., 72e) using Pd/C under hydrogen to yield the amine (88% yield) .
Carbamate Coupling : React phenyl carbamates (e.g., phenyl (3-cyano-5-(trifluoromethyl)phenyl)carbamate) with cyclohexanamine derivatives in dry pyridine to form urea-linked analogs (83% yield) .
Purification : Use column chromatography and recrystallization to isolate the product. Purity can exceed 95% as confirmed by LCMS and HPLC .
Q. What safety precautions are critical when handling this compound?
- Methodological Answer :
- Protective Equipment : Wear gloves, protective eyewear, and lab coats to avoid skin/eye contact. Use fume hoods to prevent inhalation .
- Waste Management : Segregate chemical waste and dispose via certified hazardous waste facilities to mitigate environmental contamination .
- First Aid : In case of exposure, rinse affected areas with water and seek medical attention immediately .
Advanced Research Questions
Q. How can computational retrosynthesis tools optimize the synthesis of this compound?
- Methodological Answer : AI-driven platforms (e.g., Template_relevance Pistachio, Reaxys) analyze reaction databases to propose viable pathways. For example:
- Route Prediction : Identify precursors like 4-(trifluoromethyl)cyclohexan-1-amine (CAS 58665-70-6) and ethan-1-amine derivatives .
- Condition Optimization : Simulate reaction parameters (e.g., solvent, catalyst) to maximize yield and minimize side products .
Q. What advanced analytical techniques validate the structural conformation and purity of this compound?
- Methodological Answer :
- NMR Spectroscopy : Use , , and NMR to confirm the trifluoromethyl group’s position and cyclohexane ring conformation .
- Mass Spectrometry : ESIMS (e.g., m/z 378.2) and LCMS (99% purity) verify molecular weight and purity .
- Derivatization : React with 2-chloro-1,3-dinitro-5-(trifluoromethyl)benzene (CNBF) to form stable derivatives for crystallographic analysis .
Q. How does the trifluoromethyl group influence the compound’s reactivity in medicinal chemistry applications?
- Methodological Answer :
- Electron-Withdrawing Effects : The -CF group enhances metabolic stability and binding affinity to hydrophobic enzyme pockets.
- SAR Studies : Compare analogs (e.g., [4-(Trifluoromethyl)cyclohexyl]methanamine, CAS 361393-85-3) to assess substituent effects on bioactivity .
Data Contradictions and Resolution
Q. How to address discrepancies in reported yields for similar synthetic procedures?
- Methodological Answer :
- Parameter Analysis : Compare reaction conditions (e.g., Pd/C catalyst loading in hydrogenation: 10% vs. 5% ).
- Reagent Purity : Use high-purity precursors (≥95%) from reliable suppliers (e.g., Combi-Blocks AM-2102) to ensure reproducibility .
- Scale Effects : Pilot small-scale trials to optimize before scaling up.
Tables
| Synthetic Method Comparison |
|---|
| Method |
| Hydrogenation of Azides |
| Carbamate Coupling |
| Urea Formation |
| Analytical Techniques | Key Data |
|---|---|
| NMR | δ 8.56 (s, 1H), 7.82 (d, 1H), 5.31 (m) |
| ESIMS | m/z 378.2 (M+1) |
| LCMS Purity | 99.58% |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
